N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-16-9-4-10-17-18(16)23-20(26-17)24(13-14-6-5-11-22-12-14)19(25)15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRCJZMUFQVWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the pyridine moiety and cyclohexanecarboxamide under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. The pyridine moiety can enhance binding affinity and specificity, while the cyclohexanecarboxamide group can improve the compound’s stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide can be contextualized against related benzothiazole and carboxamide derivatives. Below is a comparative analysis based on structural motifs, substituent effects, and hypothetical activity profiles.
Table 1: Key Structural and Functional Comparisons
Key Observations
The pyridin-3-ylmethyl group introduces a basic nitrogen, improving aqueous solubility compared to purely aromatic substituents (e.g., fluorophenyl or thiophene).
Carboxamide vs. Sulfonamide Linkers
- The cyclohexanecarboxamide in the target compound offers conformational flexibility, while the sulfamoyl benzamide in the analog () may enhance hydrogen-bonding capacity but reduce metabolic stability due to sulfonamide susceptibility to enzymatic cleavage .
Role of Heterocycles Thiophene and morpholine groups in related compounds (e.g., Entry 4 in Table 1) improve solubility and bioavailability, whereas the imidazopyridine core in another analog suggests CNS penetration due to its planar structure and nitro group .
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 519.06 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, particularly in anti-tumor and anti-inflammatory applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Ring : Utilizing 4-chloroaniline and carbon disulfide under basic conditions.
- Pyridine Substitution : Introduction of the pyridine moiety through nucleophilic substitution reactions.
- Cyclohexanecarboxamide Formation : The final step involves coupling the benzothiazole and pyridine components with cyclohexanecarboxylic acid derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.0 | Induces apoptosis and cell cycle arrest |
| B7 | A549 | 2.0 | Inhibits IL-6 and TNF-α expression |
The compound's mechanism involves the modulation of key signaling pathways related to cell proliferation and apoptosis. Specifically, it has been shown to promote apoptosis in cancer cells while inhibiting inflammatory cytokines such as IL-6 and TNF-α, which are often upregulated in tumor microenvironments .
Anti-inflammatory Effects
In addition to its anti-cancer properties, this compound exhibits anti-inflammatory activity. Studies have demonstrated that it can significantly reduce the expression levels of pro-inflammatory markers in macrophage cell lines. This effect suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines using MTT assays. The active compound demonstrated a dose-dependent inhibition of cell growth in both A431 and A549 cells, confirming its potential as an anticancer agent .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in treated cells compared to controls. Western blot assays further indicated modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole ring via cyclization of substituted thiophenol derivatives, followed by coupling with pyridinylmethylamine and cyclohexanecarboxamide groups. Critical factors include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for amide bond formation) and solvent choice (e.g., dichloromethane or DMF for polar intermediates) to optimize yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate high-purity products .
- Catalysts : Use of coupling agents like EDC/HOBt for amidation reactions to minimize side products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., pyridinylmethyl group integration at δ 4.5–5.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 1540–1560 cm⁻¹ (C=N/C=S in benzothiazole) .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme Inhibition : Kinase or protease assays (e.g., ADP-Glo™ for ATPase activity) at 1–10 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine logP values for pharmacokinetic modeling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Core Modifications : Introduce substituents at the 4-chloro position of benzothiazole or pyridinylmethyl group to assess steric/electronic effects. For example, replacing Cl with -OCH₃ reduces cytotoxicity but improves solubility .
- Bioisosteric Replacement : Swap the cyclohexanecarboxamide with piperidine or morpholine rings to evaluate metabolic stability via microsomal assays .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate molecular descriptors (e.g., electrostatic potential) with IC₅₀ values from biological assays .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay Validation : Compare results from orthogonal methods (e.g., fluorescence-based vs. luminescence ATP detection) to rule out false positives .
- Cell Line Authentication : STR profiling to confirm genetic stability of cell lines, as contamination can skew IC₅₀ values .
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and hepatic clearance (CYP450 inhibition assays) to contextualize in vitro vs. in vivo discrepancies .
Q. What computational and experimental approaches are recommended for elucidating molecular targets?
- Molecular Docking : Glide or AutoDock Vina to predict binding modes in proteins like PI3Kγ or PARP-1 (PDB IDs: 3L08, 5DS3) .
- Surface Plasmon Resonance (SPR) : Direct binding assays to quantify affinity (KD values) for suspected targets .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
